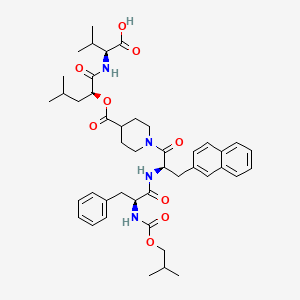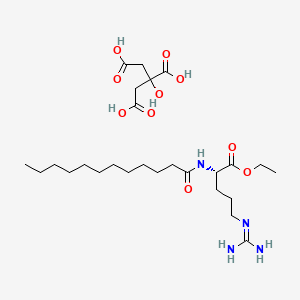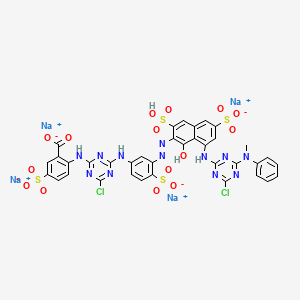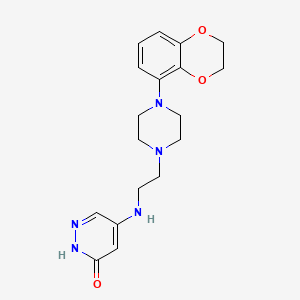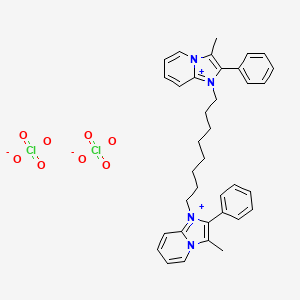
Copper, ((2,2'-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2'),S,S')-, (SP-4-2)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- is a complex copper compound with a unique structure. This compound is characterized by its coordination with hydrazinecarbothioamidato ligands, which are known for their ability to form stable complexes with transition metals. The presence of methoxyphenyl groups adds to the compound’s stability and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- typically involves the reaction of copper salts with the corresponding hydrazinecarbothioamidato ligands. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The ligands are prepared by the condensation of 4-methoxybenzylamine with carbon disulfide, followed by reaction with hydrazine hydrate. The resulting ligands are then reacted with copper salts to form the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: The ligands in the complex can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol, methanol, or acetonitrile, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
科学的研究の応用
Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The copper center can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The ligands in the complex can also interact with biomolecules, affecting their structure and function. These interactions can disrupt cellular processes, leading to cell death, which is why the compound is being studied for its potential anticancer properties.
類似化合物との比較
Similar Compounds
Copper(II) acetate: A simple copper complex with acetate ligands.
Copper(II) sulfate: A widely used copper compound with sulfate ligands.
Copper(II) chloride: Another common copper complex with chloride ligands.
Uniqueness
What sets Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- apart from these similar compounds is its unique ligand structure. The presence of hydrazinecarbothioamidato ligands with methoxyphenyl groups provides enhanced stability and reactivity, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
123988-72-7 |
|---|---|
分子式 |
C20H22CuN6O2S2 |
分子量 |
506.1 g/mol |
IUPAC名 |
copper;N'-[(4-methoxyphenyl)methyl]-N-[[(2E)-2-[[N-[(4-methoxyphenyl)methyl]-C-sulfidocarbonimidoyl]hydrazinylidene]ethylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C20H24N6O2S2.Cu/c1-27-17-7-3-15(4-8-17)13-21-19(29)25-23-11-12-24-26-20(30)22-14-16-5-9-18(28-2)10-6-16;/h3-12H,13-14H2,1-2H3,(H2,21,25,29)(H2,22,26,30);/q;+2/p-2/b23-11+,24-12?; |
InChIキー |
ODJOLPIEAWZLMC-PQWNGSORSA-L |
異性体SMILES |
COC1=CC=C(C=C1)CN=C(NN=C/C=N/NC(=NCC2=CC=C(C=C2)OC)[S-])[S-].[Cu+2] |
正規SMILES |
COC1=CC=C(C=C1)CN=C(NN=CC=NNC(=NCC2=CC=C(C=C2)OC)[S-])[S-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


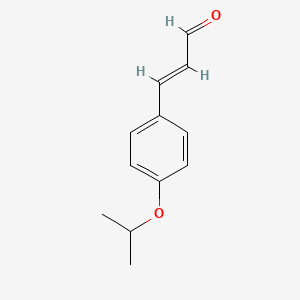
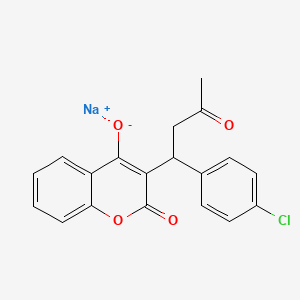


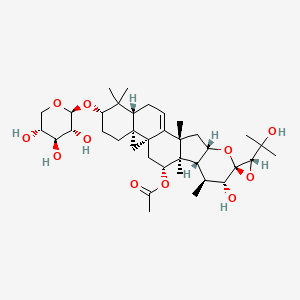
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
